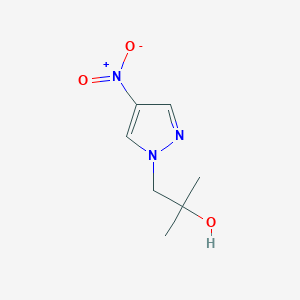

2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol

Description

Properties

IUPAC Name |

2-methyl-1-(4-nitropyrazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-7(2,11)5-9-4-6(3-8-9)10(12)13/h3-4,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVVJOVWEIZBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C=C(C=N1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol

Introduction: The Imperative for Rigorous Structure Elucidation

In the landscape of modern drug discovery and materials science, pyrazole derivatives represent a "privileged scaffold," a core molecular structure consistently found in a multitude of biologically active compounds.[1][2] Their derivatives have been successfully developed into treatments for a wide range of diseases, including cancer, HIV, and bacterial infections.[1] The introduction of specific substituents, such as a nitro group, can significantly modulate a molecule's physicochemical properties and biological activity, making nitrated pyrazoles a focal point of research for novel therapeutics and advanced energetic materials.[3]

This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a novel pyrazole derivative, This compound . The molecular formula is C₇H₁₁N₃O₃, and the molecular weight is 185.18 g/mol .[4] We will move beyond a simple listing of techniques to explain the causality behind the analytical choices, demonstrating how a synergistic application of modern spectroscopic methods provides an unassailable confirmation of the molecular structure. This self-validating system of analysis is crucial for regulatory submissions, patent filings, and advancing to further stages of research and development.[5]

Section 1: The Strategic Synthesis Approach

While numerous methods exist for synthesizing pyrazole derivatives, a logical and efficient pathway to the target molecule involves the N-alkylation of 4-nitro-1H-pyrazole.[6] This approach is predicated on the nucleophilicity of the pyrazole nitrogen and its reaction with a suitable electrophilic partner carrying the desired 2-methyl-propan-2-ol side chain.

A highly effective method for this transformation is the reaction of 4-nitro-1H-pyrazole with 2-(chloromethyl)-2-methyloxirane (isobutylene oxide) in the presence of a suitable base. The base deprotonates the pyrazole ring, creating a nucleophilic anion that attacks the least sterically hindered carbon of the epoxide, leading to a regioselective ring-opening and the formation of the target alcohol.

Figure 1: Proposed synthesis of the target compound.

Section 2: The Analytical Workflow: A Multi-Pronged Approach

The elucidation of a novel molecular structure is never reliant on a single technique.[7][8] Instead, it is a process of accumulating and correlating complementary data from orthogonal analytical methods. Our workflow is designed to first establish the molecular mass and formula, then identify the constituent functional groups, and finally map the precise atomic connectivity.[5]

Caption: The integrated workflow for structure elucidation.

Section 3: Spectroscopic Analysis & Data Interpretation

Mass Spectrometry (MS): Defining the Molecular Boundaries

Causality: The initial and most fundamental question is the molecular weight of the synthesized compound. Mass spectrometry provides a direct and precise measurement of the mass-to-charge ratio (m/z), which confirms the success of the synthesis and provides the molecular formula when high-resolution instrumentation is used.[9]

Expected Data & Interpretation:

-

Molecular Ion Peak: For a molecular weight of 185.18, we expect to see a prominent ion in the ESI-MS spectrum corresponding to the protonated molecule [M+H]⁺ at m/z 186.19 or in the EI-MS spectrum as the molecular ion [M]⁺ at m/z 185.18.

-

Fragmentation Pattern: The fragmentation pattern provides a molecular fingerprint and corroborates the proposed structure. The electron-impact induced fragmentation of pyrazoles is well-documented and often involves cleavage of the N-N bond and subsequent ring fragmentation.[10][11][12] Key expected fragments for our target molecule include:

-

Loss of water (H₂O) from the tertiary alcohol: [M - 18]⁺

-

Loss of the nitro group (NO₂): [M - 46]⁺

-

Cleavage yielding the 4-nitropyrazole cation: m/z 113

-

Cleavage of the C-C bond alpha to the nitrogen, yielding a fragment from the side chain.

-

Experimental Protocol: High-Resolution ESI-MS

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution directly into the source. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Analysis: Determine the exact mass of the [M+H]⁺ ion and use software to calculate the elemental composition, confirming the C₇H₁₁N₃O₃ formula.

Infrared (IR) Spectroscopy: Functional Group Identification

Causality: IR spectroscopy is a rapid and non-destructive technique that identifies the specific types of chemical bonds (functional groups) within a molecule by measuring their characteristic vibration frequencies.[13] This allows for the direct confirmation of the presence of the critical alcohol and nitro groups.

Expected Data & Interpretation: The IR spectrum serves as a qualitative checklist for the key functional groups.

-

O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹ is a definitive indicator of the alcohol's hydroxyl group.[14][15]

-

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹ ) confirm the presence of sp³-hybridized C-H bonds in the propanol side chain.

-

N-O Stretch (Nitro Group): Two distinct and strong absorption bands are characteristic of the nitro group. For an aromatic nitro compound, these appear at approximately 1550-1475 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch).[16] The presence of both peaks is a crucial piece of evidence.

-

C=N and C=C Stretch (Pyrazole Ring): Medium to weak absorptions in the 1600-1400 cm⁻¹ region correspond to the stretching vibrations within the pyrazole ring.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Analysis: Process the resulting spectrum (ATR correction, baseline correction) and identify the characteristic absorption bands corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.[17] ¹H NMR reveals the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.[18] Together, they create a detailed map of the molecule.

¹H NMR - Proton Environment and Connectivity

-

Expected Signals & Interpretation:

-

~8.5-8.8 ppm (Singlet, 1H): This downfield signal corresponds to the proton at the C5 position of the pyrazole ring. Its significant deshielding is due to the electron-withdrawing effect of the adjacent nitro group at C4.[19]

-

~8.0-8.2 ppm (Singlet, 1H): This signal represents the proton at the C3 position of the pyrazole ring.

-

~4.4-4.6 ppm (Singlet, 2H): This corresponds to the methylene (-CH₂-) protons. The singlet multiplicity indicates no adjacent protons, and the downfield shift is caused by the adjacent nitrogen atom of the pyrazole ring.

-

~3.5-4.5 ppm (Broad Singlet, 1H): This broad, exchangeable signal is characteristic of the hydroxyl (-OH) proton.

-

~1.2-1.4 ppm (Singlet, 6H): This upfield, high-intensity singlet represents the six equivalent protons of the two methyl (-CH₃) groups on the tertiary carbon.

-

¹³C NMR - The Carbon Skeleton

-

Expected Signals & Interpretation:

-

~145-150 ppm: Quaternary carbon (C4) of the pyrazole ring, directly attached to the electron-withdrawing nitro group.

-

~135-140 ppm: Methine carbon (C5) of the pyrazole ring.

-

~125-130 ppm: Methine carbon (C3) of the pyrazole ring.

-

~70-75 ppm: Quaternary carbon (-C(OH)-) of the propanol side chain.

-

~55-60 ppm: Methylene carbon (-CH₂-) of the side chain.

-

~25-30 ppm: Methyl carbons (-CH₃) of the side chain. The two methyl groups are equivalent and thus appear as a single peak.

-

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum. If necessary, perform 2D NMR experiments like HSQC and HMBC to confirm C-H correlations.

-

Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and integration, cross-referencing with ¹³C and 2D data.

Section 4: Data Synthesis and Final Structure Confirmation

The individual datasets from MS, IR, and NMR are powerful, but their true value lies in their integration. The final confirmation is achieved when every piece of data converges to support a single, unambiguous structure.

| Analytical Technique | Observed Data (Predicted) | Structural Fragment Confirmed |

| Mass Spectrometry | [M+H]⁺ peak at m/z 186.19 | Correct Molecular Weight (C₇H₁₁N₃O₃) |

| IR Spectroscopy | Broad peak at ~3400 cm⁻¹ | Hydroxyl (-OH) group |

| Strong peaks at ~1530 & ~1350 cm⁻¹ | Nitro (-NO₂) group[16] | |

| Peaks at ~2970 cm⁻¹ | Aliphatic C-H bonds | |

| ¹H NMR | Singlets at ~8.6 ppm and ~8.1 ppm | Two non-coupled protons on pyrazole ring |

| Singlet (2H) at ~4.5 ppm | -N-CH₂- group | |

| Singlet (6H) at ~1.3 ppm | Gem-dimethyl group -C(CH₃)₂ | |

| Broad singlet (1H) at ~3.9 ppm | Alcohol -OH group | |

| ¹³C NMR | 3 signals at >120 ppm | Pyrazole ring carbons |

| Signal at ~72 ppm | Quaternary alcohol carbon | |

| Signal at ~58 ppm | Methylene carbon | |

| Signal at ~28 ppm | Two equivalent methyl carbons |

digraph "Evidence_Map" { graph [fontname="Helvetica", fontsize=10]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [color="#5F6368", arrowhead=none, style=dashed];// Main Structure Image (Placeholder) structure [label="Structure of this compound", image="placeholder.png"]; // A real image would be used here. For now, alabel. // Data Points ms_data [label="MS: m/z 186.19 [M+H]⁺", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ir_oh [label="IR: ~3400 cm⁻¹", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; ir_no2 [label="IR: ~1530, 1350 cm⁻¹", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr_h5 [label="¹H NMR: ~8.6 ppm (s, 1H)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr_ch2 [label="¹H NMR: ~4.5 ppm (s, 2H)\n¹³C NMR: ~58 ppm", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr_me [label="¹H NMR: ~1.3 ppm (s, 6H)\n¹³C NMR: ~28 ppm", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Positioning - this is abstract, actual positions would depend on the image // For demonstration, we link data to the central structure concept ms_data -> structure [label="Whole Molecule"]; ir_oh -> structure [label="Confirms -OH"]; ir_no2 -> structure [label="Confirms -NO₂"]; nmr_h5 -> structure [label="Confirms Pyrazole H5"]; nmr_ch2 -> structure [label="Confirms -N-CH₂-C-"]; nmr_me -> structure [label="Confirms -C(CH₃)₂"];

}

Caption: Correlation map of spectroscopic data to the final structure.

Conclusion

The systematic and integrated application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a self-validating framework for the unequivocal structure elucidation of this compound. Each technique provides a unique and essential piece of the structural puzzle, and their collective agreement removes ambiguity. This rigorous analytical approach is the bedrock of chemical research, ensuring the integrity of data and enabling the confident advancement of novel compounds like this one in pharmaceutical and materials science applications. The established structure serves as a reliable foundation for further investigation into its biological activity and potential as a lead compound in drug development programs.[20][21]

References

- Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. (2025). American Chemical Society.

- IR Spectroscopy Tutorial: Nitro Groups. University of Calgary.

- Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12, 833–836.

- This compound. BLD Pharm.

- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2023).

- Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (n.d.).

- Cid, M. M. (2014). Structure Elucidation in Organic Chemistry: The Search for the Right Tools.

- Kumar, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2026.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.

- 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.

- Recent Advances in the Synthesis of Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Structure elucid

- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Deriv

- van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1973). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B, 3, 301-305.

- spectroscopy infrared alcohols and amines. (2018). YouTube.

- Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare.

- Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. (n.d.). University of Nairobi.

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PMC - PubMed Central.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018).

- Molecular Structure Characterisation and Structural Elucid

- Combination of 1H and 13C NMR Spectroscopy. (n.d.). IntechOpen.

- On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. (2022). PMC - NIH.

- Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (2012). Magnetic Resonance in Chemistry.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1182917-01-6|this compound|BLD Pharm [bldpharm.com]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. article.sapub.org [article.sapub.org]

- 10. researchgate.net [researchgate.net]

- 11. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 19. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

The Pharmacological Potential of 4-Nitro-1H-Pyrazole Derivatives: A Technical Guide for Drug Discovery

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have allowed for the development of a multitude of derivatives exhibiting a broad spectrum of pharmacological activities.[1] Pyrazole-containing compounds have found applications as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents.[2][3] The presence of this moiety in clinically approved drugs like the anti-inflammatory celecoxib and the anticancer agent Crizotinib underscores its therapeutic significance.

This technical guide focuses specifically on the biological activities of 4-nitro-1H-pyrazole derivatives . The introduction of a nitro group at the C4 position of the pyrazole ring dramatically influences the molecule's electronic properties, often enhancing its biological efficacy. The strong electron-withdrawing nature of the nitro group can modulate the compound's interaction with biological targets, leading to potent and, in some cases, novel mechanisms of action. This guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic potential of this promising class of compounds.

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The 4-nitro-1H-pyrazole scaffold has emerged as a promising framework for the development of novel antimicrobial agents.

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial action of nitropyrazole derivatives is often multifactorial. The electron-deficient nature of the nitroaromatic ring is key to their activity. One of the most accepted mechanisms involves the intracellular reduction of the nitro group by microbial nitroreductases. This process generates reactive nitrogen intermediates, such as nitroso and hydroxylamine species, which are highly toxic to the cell. These intermediates can induce widespread cellular damage by covalently modifying critical biomolecules like DNA, leading to strand breaks and inhibition of replication, ultimately causing cell death.

Furthermore, some pyrazole derivatives have been shown to interfere with essential cellular processes. A plausible mechanism is the inhibition of cell wall synthesis. The bacterial cell wall, composed of peptidoglycan, is crucial for maintaining cell integrity and survival.[4] Inhibition of enzymes involved in the peptidoglycan biosynthesis pathway is a proven strategy for effective antibacterial action.

Spectrum of Activity and Potency

Derivatives of 4-nitro-1H-pyrazole have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The potency, measured by the Minimum Inhibitory Concentration (MIC), often falls within the low microgram per milliliter range, indicating strong antimicrobial potential.

Table 1: Selected Antimicrobial Activity of Pyrazole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 4-Nitrophenyl-substituted Pyrazole | Escherichia coli | 0.25 | [5] |

| 4-Nitrophenyl-substituted Pyrazole | Streptococcus epidermidis | 0.25 | [5] |

| Pyrazole-1-carbothiohydrazide Derivative | Staphylococcus aureus | 62.5 | [4] |

| Pyrazole-1-carbothiohydrazide Derivative | Escherichia coli | 125 | [4] |

| Pyrazolyl-Thiophene Derivative | Staphylococcus aureus | 0.22 | [6] |

| Pyrazolyl-Thiophene Derivative | Candida albicans | 0.25 | [6] |

Note: This table includes data for various pyrazole derivatives to illustrate the general antimicrobial potential of the scaffold, with specific examples of nitrophenyl-substituted compounds showing high potency.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of these derivatives is closely tied to their chemical structure. The presence of the 4-nitro group is often a critical determinant of activity. Additionally, substitutions on other parts of the pyrazole ring and on any appended phenyl rings can fine-tune the antimicrobial profile. For instance, the introduction of halogen atoms (e.g., chloro, fluoro) on phenyl rings attached to the pyrazole core has been shown to enhance antibacterial and antifungal activity, likely by increasing lipophilicity and facilitating passage through microbial cell membranes.[7]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Caption: Intrinsic and extrinsic pathways of apoptosis.

Cytotoxicity and Cell Line Specificity

These compounds have shown potent cytotoxic activity against a variety of human cancer cell lines, including breast, lung, and pancreatic cancer. The half-maximal inhibitory concentration (IC50) values are often in the low micromolar range, indicating high efficacy.

Table 2: Selected Anticancer Activity of Pyrazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolyl-chalcone | PACA2 (Pancreatic) | 27.6 | [8] |

| Pyrazolyl-chalcone | MCF7 (Breast) | 42.6 | [8] |

| Pyrazole Derivative | MDA-MB-231 (Breast) | 5.90 | [9] |

| Pyrazole-Thiadiazole Hybrid | A549 (Lung) | 4.34 (EGFR inhibition) | [10] |

| Pyrazole-Thiadiazole Hybrid | MCF-7 (Breast) | 4.71 (EGFR inhibition) | [10] |

Note: This table presents a selection of data for various pyrazole derivatives to highlight the scaffold's anticancer potential.

Structure-Activity Relationship (SAR) Insights

For anticancer activity, the substitution pattern on the pyrazole and associated phenyl rings is critical. The presence of electron-withdrawing groups, such as the nitro group, on a phenyl ring attached to the pyrazole core can significantly decrease bioactivity in some contexts, whereas in other cases, it is essential for the desired effect. [9]This highlights the complexity of SAR in this class of compounds and the need for careful molecular design. The overall lipophilicity and the potential for hydrogen bonding also play crucial roles in target engagement and cellular uptake.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan.

Workflow for MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the 4-nitro-1H-pyrazole derivative. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL. The plate is then incubated for another 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the purple formazan crystals. The plate is gently agitated to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and some cancers. Pyrazole derivatives, most notably celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to selectively inhibit the COX-2 enzyme. [11]COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. [12]While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation. By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins without the gastrointestinal side effects associated with non-selective NSAIDs. [13]Some derivatives also show inhibitory effects on pro-inflammatory cytokines like TNF-α and interleukins. [3][14] Prostaglandin Synthesis Pathway

Caption: Inhibition of the prostaglandin synthesis pathway by COX inhibitors.

Potency and Selectivity

The efficacy of anti-inflammatory pyrazoles is determined by their IC50 values against COX-1 and COX-2. A high selectivity index (SI = IC50 COX-1 / IC50 COX-2) is desirable, indicating a preference for inhibiting the inflammatory COX-2 enzyme over the physiologically important COX-1.

Table 3: Selected Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-2/COX-1) | Reference |

| Pyridylpyrazole | PGE2 Production | 1.1 | N/A | [15] |

| Hybrid Pyrazole | COX-2 | 1.79 | 74.92 | [11] |

| Pyrazole-pyridazine hybrid | COX-2 | 1.15 | N/A | [14] |

| Oxadiazole-based | COX-2 | 0.48 | 132.83 | [2] |

Note: This table showcases the potent and selective COX-2 inhibitory activity of various pyrazole-based scaffolds.

Structure-Activity Relationship (SAR) Insights

The structural features required for potent and selective COX-2 inhibition are well-defined for the diarylheterocycle class of compounds, which includes many pyrazoles. The presence of a p-sulfonamide or a similar hydrogen bond donor on one of the phenyl rings is often crucial for binding to a specific side pocket in the COX-2 active site, which is absent in COX-1. The nature and position of substituents on the pyrazole and the adjacent aryl rings can be modified to optimize potency and selectivity. [10]A p-nitrophenyl moiety connected to a pyrazole scaffold has been shown to confer high anti-inflammatory activity. [16]

Synthesis of 4-Nitro-1H-Pyrazole Derivatives

A common and versatile method for the synthesis of substituted pyrazoles involves the cyclocondensation reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the synthesis of 4-nitro-1H-pyrazoles, a key intermediate is often a nitro-substituted chalcone (an α,β-unsaturated ketone).

General Synthetic Scheme

Caption: General synthesis of pyrazoles from chalcones.

This reaction typically proceeds by reacting a nitro-substituted chalcone with hydrazine hydrate or a substituted hydrazine in a suitable solvent like ethanol or acetic acid, often under reflux conditions. [17][18]This method allows for the introduction of a wide variety of substituents on the pyrazole ring, enabling the generation of diverse chemical libraries for biological screening.

Conclusion and Future Directions

The 4-nitro-1H-pyrazole scaffold represents a highly versatile and pharmacologically significant core for the development of new therapeutic agents. The strong electron-withdrawing nature of the nitro group imparts unique properties to these molecules, leading to potent antimicrobial, anticancer, and anti-inflammatory activities. The mechanistic insights provided in this guide, including the induction of apoptosis in cancer cells and the inhibition of key microbial and inflammatory pathways, offer a solid foundation for rational drug design.

Future research in this area should focus on several key aspects:

-

Optimization of Selectivity: Further structural modifications should aim to enhance selectivity towards microbial or cancer-specific targets to minimize off-target effects and improve the therapeutic index.

-

Elucidation of Novel Mechanisms: While current research has identified key mechanisms, a deeper understanding of the molecular interactions and downstream signaling effects of these compounds is warranted.

-

In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates must be advanced to in vivo models to assess their efficacy, safety, pharmacokinetics, and metabolic stability.

-

Combating Drug Resistance: Investigating the efficacy of 4-nitro-1H-pyrazole derivatives against drug-resistant strains of bacteria and cancer cell lines is a critical area of research.

By leveraging the foundational knowledge outlined in this guide, researchers and drug developers are well-equipped to explore the full therapeutic potential of 4-nitro-1H-pyrazole derivatives and contribute to the discovery of next-generation medicines.

References

- Goda, F. E., El-Emary, T. I., & Mansour, E. A. (2003). Synthesis of some new pyrazole derivatives of expected antibacterial and antifungal activities. Journal of the Chinese Chemical Society, 50(5), 1059-1066.

-

El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(8), 1874. [Link]

- This cit

- Gamal El-Din, M. M., El-Gamal, M. I., Kwon, Y. D., Kim, S. Y., Han, H. S., Park, S. E., ... & Kim, H. K. (2021). Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. Molecules, 26(21), 6489.

-

Abdel-Gawad, S. M., El-Gazzar, M. G., El-Enany, M. M., & El-Sayed, M. A. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega, 7(6), 5123-5142. [Link]

- Bennani, F. E., Sali, A., Boukil, A., Aouad, M. R., Al-Ghorbani, M., & El-Massaoudi, M. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of the Indian Chemical Society, 99(1), 100275.

- Hussein, M. A., Alam, O., & Al-Sehemi, A. G. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug design, development and therapy, 10, 3459.

-

Al-Ostath, A., Al-Assar, M., & El-Sokkary, R. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. Journal of the Iranian Chemical Society, 21(7), 1-19. [Link]

- This cit

-

El-Sayed, M. A., El-Gazzar, M. G., & El-Enany, M. M. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 30979-30991. [Link]

-

Ashourpour, M., Abd Malek, S. N., & Karsani, S. A. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific journal of cancer prevention: APJCP, 22(7), 2081. [Link]

-

Balasubramanian, C., & Thangadurai, T. D. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Korean Chemical Society, 59(3), 246-252. [Link]

-

Hassan, M. H., & El-Behery, M. (2014). Schematic Diagram of the Intrinsic, Extrinsic Pathways of Apoptosis. ResearchGate. [Link]

- This cit

-

Lee, C. C., Lin, C. H., & Yang, C. M. (2012). Schematic diagram of the COX-2/PGES-1 catalyzed PGE2 biosynthesis pathway in carcinoma invasion. ResearchGate. [Link]

- This cit

- This cit

- This cit

-

Alfieri, M., & Pensa, S. (2021). Prostaglandins biosynthesis pathway. ResearchGate. [Link]

- This cit

- This cit

- This cit

- Kim, Y. S., & Kim, J. R. (2015). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney.

- This cit

-

Patel, R. V., & Chikhalia, K. H. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS omega, 8(20), 17571-17601. [Link]

- This cit

-

Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264. 7 macrophages. RSC medicinal chemistry, 14(4), 725-745. [Link]

- This cit

- Kumar, A., & Sharma, S. (2016). Synthesis and Characterization of Novel Trisubstituted Pyrazole Derivatives from Chalcones. International Journal of Science and Research (IJSR), 5(6), 1475-1478.

- This cit

- This cit

-

Kumar, A., & Singh, R. K. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 7(2). [Link]

-

Li, J., Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2583820. [Link]

- This cit

-

Bekhit, A. A., & Abdel-Aziem, T. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(19), 4434. [Link]

- Singh, R. K., & Kumar, A. (2022). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal for Innovative Research in Multidisciplinary Field, 8(5), 1-5.

- This cit

- This cit

- This cit

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academicstrive.com [academicstrive.com]

- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijsr.net [ijsr.net]

- 18. ijirt.org [ijirt.org]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol

Abstract

This technical guide delineates a proposed mechanism of action for the novel compound 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol. Drawing upon the well-documented biological activities of the broader pyrazole and nitro-pyrazole chemical classes, we hypothesize that this compound functions as a modulator of key enzymatic pathways implicated in cellular signaling. This document provides a comprehensive framework for investigating this hypothesis, detailing advanced experimental protocols for target identification, validation, and characterization of the compound's interaction with its putative biological targets. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction: The Therapeutic Potential of Pyrazole Derivatives

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Pyrazole derivatives have demonstrated efficacy as anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory agents.[1][2][3] The inclusion of a nitro group can further enhance the biological activity of these compounds.[4] Given this background, this compound is a compound of significant interest for therapeutic development.

While direct experimental data on the specific mechanism of action of this compound is not yet available, the extensive literature on related nitro-pyrazole compounds allows for the formulation of a strong, testable hypothesis. Many pyrazole derivatives exert their effects through the inhibition of specific enzymes, such as cyclooxygenases (COX), nitric oxide synthases (NOS), and various protein kinases.[1][5][6]

Hypothesized Mechanism of Action: Based on the prevalence of enzyme inhibition among bioactive pyrazoles, we propose that This compound acts as an inhibitor of a key signaling kinase involved in inflammatory or proliferative pathways. This guide will outline the experimental steps necessary to investigate this hypothesis, focusing on a generic kinase as the putative target.

Experimental Framework for Mechanism of Action Elucidation

The following sections detail a logical and self-validating workflow to systematically investigate the mechanism of action of this compound.

Figure 1: A representative experimental workflow for elucidating the mechanism of action.

Part I: Target Identification using Affinity Chromatography

The initial step in elucidating the mechanism of action is to identify the direct molecular target(s) of the compound.[7] Affinity chromatography is a powerful technique for isolating and identifying proteins that bind to a specific ligand.[8]

Protocol: Affinity Chromatography-Mass Spectrometry

-

Immobilization of the Compound:

-

Synthesize an analog of this compound containing a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads). A common strategy is to introduce a carboxylic acid or primary amine functionality.

-

Couple the linker-modified compound to activated agarose beads (e.g., NHS-activated Sepharose) according to the manufacturer's protocol.

-

Prepare a control column with beads that have been treated with the linker alone to identify non-specific binders.

-

-

Preparation of Cell Lysate:

-

Culture a relevant cell line (e.g., a human cancer cell line or an immune cell line) to a high density.

-

Harvest the cells and prepare a native protein lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the clarified cell lysate with the compound-immobilized beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive inhibitor (if known), a change in pH, or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

-

Excise protein bands that are present in the compound elution but absent or significantly reduced in the control elution.

-

Subject the excised bands to in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.

-

Part II: Target Validation with a Cellular Thermal Shift Assay (CETSA)

Once putative targets are identified, it is crucial to validate their engagement by the compound in a cellular context.[9] The Cellular Thermal Shift Assay (CETSA) is a method that can confirm target engagement by measuring changes in the thermal stability of a protein upon ligand binding.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment:

-

Culture the selected cell line and treat with either this compound at various concentrations or a vehicle control for a specified time.

-

-

Thermal Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the aliquots to a range of temperatures for a set duration (e.g., 3 minutes) using a thermal cycler.

-

Immediately cool the samples on ice.

-

-

Protein Extraction and Analysis:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the soluble fraction by Western blotting using an antibody specific for the putative target protein identified in Part I.

-

-

Data Interpretation:

-

A target protein that is stabilized by the compound will remain in the soluble fraction at higher temperatures compared to the vehicle-treated control. This thermal shift indicates direct binding of the compound to the target protein in the intact cellular environment.

-

Characterization of Enzyme Inhibition

Assuming the validated target is a kinase, the next step is to characterize the inhibitory activity of the compound.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the purified target kinase.

Protocol: In Vitro Kinase Assay

-

Assay Setup:

-

In a microplate, combine the purified active target kinase, a specific substrate peptide, and ATP.

-

Add this compound at a range of concentrations. Include a known inhibitor as a positive control and a vehicle control.

-

-

Kinase Reaction and Detection:

-

Incubate the reaction mixture at the optimal temperature for the kinase (usually 30-37°C).

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

-

-

Data Analysis:

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Enzyme Kinetics

To understand the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed.[10]

Protocol: Enzyme Kinetic Analysis

-

Varying Substrate and Inhibitor Concentrations:

-

Perform the in vitro kinase assay as described above, but systematically vary the concentrations of both the substrate (ATP or the peptide substrate) and this compound.

-

-

Data Analysis:

-

Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.

-

Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. The changes in Vmax and Km in the presence of the inhibitor will reveal the mode of inhibition.

-

Figure 2: A conceptual diagram illustrating different modes of enzyme inhibition.

Cellular and In Vivo Validation

The final stages of mechanism of action studies involve confirming that the observed enzyme inhibition translates to a functional effect in a biological system.

Cellular Pathway Analysis

Western blotting can be used to assess the phosphorylation status of downstream targets of the inhibited kinase in a cellular context.

Protocol: Western Blot Analysis of Downstream Signaling

-

Cell Treatment and Lysis:

-

Treat the chosen cell line with this compound at concentrations around its cellular IC₅₀.

-

Lyse the cells at various time points and prepare protein lysates.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase.

-

Also, probe for the total amount of the downstream protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Interpretation:

-

A decrease in the phosphorylation of the downstream substrate in response to treatment with the compound would confirm the inhibition of the target kinase's activity within the cell.

-

In Vivo Model Validation

To demonstrate the therapeutic potential of the compound, its efficacy should be evaluated in a relevant animal model of disease.

Protocol: In Vivo Efficacy Study (Example: Xenograft Tumor Model)

-

Model Establishment:

-

Implant human cancer cells (the same line used in cellular assays) subcutaneously into immunocompromised mice.

-

Allow the tumors to grow to a palpable size.

-

-

Compound Administration:

-

Randomize the mice into treatment and control groups.

-

Administer this compound (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle alone.

-

-

Efficacy Assessment:

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, Western blotting for target engagement).

-

-

Data Analysis:

-

Compare the tumor growth rates between the treated and control groups. A significant reduction in tumor growth in the treated group would demonstrate in vivo efficacy.

-

Quantitative Data Summary

| Experiment | Parameter Measured | Expected Outcome for an Effective Inhibitor |

| In Vitro Kinase Assay | IC₅₀ | Low micromolar to nanomolar range |

| Enzyme Kinetics | Ki, Mode of Inhibition | Determined (e.g., competitive) |

| Cellular Proliferation Assay | GI₅₀ | Potent inhibition of cell growth |

| Western Blotting | p-Substrate/Total Substrate | Dose-dependent decrease |

| In Vivo Xenograft Model | Tumor Growth Inhibition | Significant reduction in tumor volume |

Conclusion

This technical guide provides a robust and comprehensive framework for the elucidation of the mechanism of action of this compound. By systematically progressing from target identification and validation to in-depth kinetic and cellular characterization, and finally to in vivo validation, researchers can build a strong, evidence-based understanding of how this promising compound exerts its biological effects. The successful execution of these protocols will be instrumental in advancing the development of this nitro-pyrazole derivative as a potential therapeutic agent.

References

-

Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

-

Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology. [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

-

Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. [Link]

-

Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

-

Pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase. SciSpace. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

-

Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. PubMed. [Link]

-

Elucidating the Mechanisms of Action of Antimicrobial Agents. PMC - NIH. [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

-

Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. [Link]

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. ResearchGate. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. [Link]

-

Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate. [Link]

-

Kinetics of pyrazole inhibition. Competitive inhibition plot for... ResearchGate. [Link]

-

Experimental training in molecular pharmacology education based on drug–target interactions. PMC - NIH. [Link]

-

Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]

-

Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]

-

CLINICAL TRIAL PROTOCOL A Phase II, Randomized, Double-blind, Placebo-controlled Study to Evaluate the Safety and Efficacy of TJ. ClinicalTrials.gov. [Link]

-

Target Identification and Validation in Drug Discovery. Chemspace. [Link]

-

Pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase. PubMed. [Link]

-

A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]

-

New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega. [Link]

-

Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty Journals. [Link]

-

Cell Based Assays in Drug Development: Comprehensive Overview. Cell Based Assays. [Link]

-

Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio. [Link]

-

Pyrazoles modulate the inflammatory process through the inhibition pf COX-2 activity and leucocytes´oxidative burst. ReCIPP. [Link]

-

Research Progress on the Mechanism of Anti-Tumor Immune Response Induced by TTFields. MDPI. [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH. [Link]

-

Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

-

Therapeutic Efficacy of Curcumin Nanoparticles in Parkinson's Disease. DDDT. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. [Link]

-

Target Identification and Validation. Sartorius. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

-

Mechanism of action, potency and efficacy: considerations for cell therapies. PMC. [Link]

-

Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

-

Target identification and validation in research. WJBPHS. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. antbioinc.com [antbioinc.com]

- 10. researchgate.net [researchgate.net]

A Predictive Spectroscopic Guide to 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for the novel compound 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol. In the absence of direct experimental data for this specific molecule, this document leverages established principles of spectroscopy and comparative data from analogous structures to forecast the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. The methodologies for spectroscopic analysis are detailed, offering a framework for the future empirical validation of these predictions. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole-based compounds in drug discovery and development.

Introduction: The Rationale for Spectroscopic Characterization

The compound this compound integrates two key pharmacophores: a 4-nitropyrazole moiety and a tertiary alcohol functional group. The pyrazole ring is a privileged scaffold in medicinal chemistry, found in a variety of approved drugs. The nitro group, a strong electron-withdrawing substituent, significantly modulates the electronic properties of the pyrazole ring, influencing its reactivity and potential biological interactions. The tertiary alcohol side chain can participate in hydrogen bonding and may influence the compound's solubility and metabolic stability.

Accurate spectroscopic characterization is paramount for the unambiguous confirmation of the molecular structure of newly synthesized compounds. Each spectroscopic technique provides a unique piece of the structural puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms. Infrared (IR) spectroscopy identifies the functional groups present in the molecule. Mass Spectrometry (MS) determines the molecular weight and provides information about the fragmentation patterns, which can further confirm the structure.

This guide will systematically predict the spectroscopic data for this compound, providing a robust analytical benchmark for researchers.

Molecular Structure and Predicted Spectroscopic Features

The logical first step in predicting the spectroscopic data is a thorough analysis of the molecule's structure.

Caption: Experimental Workflow for IR Spectroscopy

Predicted Mass Spectrum

Mass spectrometry will provide the molecular weight of the compound and insights into its fragmentation pathways under electron ionization (EI).

-

Predicted Molecular Ion (M⁺): The exact mass of C₇H₁₁N₃O₃ is 185.0795. The nominal mass is 185. The molecular ion peak is expected to be observed.

-

Predicted Fragmentation Pattern:

-

Loss of a methyl group (-CH₃): A significant peak is expected at m/z 170, corresponding to [M - 15]⁺.

-

Loss of the tertiary butyl group (-C(CH₃)₃): A peak at m/z 128 corresponding to the 4-nitropyrazole radical cation might be observed.

-

Cleavage of the C-C bond adjacent to the pyrazole ring: This could lead to a fragment at m/z 112, representing the [4-nitro-1H-pyrazol-1-yl]methyl cation.

-

Loss of the nitro group (-NO₂): A peak at m/z 139 corresponding to [M - 46]⁺ may be present.

-

Characteristic pyrazole ring fragmentation: The pyrazole ring itself can undergo cleavage, leading to smaller fragments.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway consistent with the predicted structure.

Caption: Predicted Fragmentation Pathway in Mass Spectrometry

Conclusion

This in-depth technical guide provides a robust set of predicted spectroscopic data for this compound. The forecasted ¹H NMR, ¹³C NMR, IR, and MS data are grounded in fundamental spectroscopic principles and comparative analysis of structurally related compounds. The detailed experimental protocols offer a clear path for the empirical validation of these predictions upon the successful synthesis of the target molecule. This document is intended to be a valuable resource for scientists, accelerating the characterization and development of new pyrazole-based therapeutic agents.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Elguero, J., Goya, P., & Jagerovic, N. (2002). The Tautomerism of Heterocycles: A Critical Review. Academic Press. [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 2-Methyl-2-propanol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Elguero, J., Claramunt, R. M., & Lopez, C. (1990). The 13C NMR spectra of N-unsubstituted pyrazoles. Magnetic Resonance in Chemistry, 28(8), 757-760. [Link]

Methodological & Application

Application Notes and Protocols for the Evaluation of 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of the novel pyrazole derivative, 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol, as a potential anti-cancer agent. While specific biological data for this compound is not yet publicly available, the broader class of pyrazole-containing molecules has demonstrated significant promise in oncology research, targeting a variety of critical cellular pathways.[1][2] This guide, therefore, outlines a systematic approach to characterizing the cytotoxic and mechanistic properties of this compound in cancer cell lines. Detailed, field-proven protocols for assessing cell viability, apoptosis, cell cycle progression, and key signaling protein modulation are provided to enable a thorough preclinical evaluation.

Introduction: The Therapeutic Potential of Pyrazole Derivatives in Oncology

Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities.[2] In the realm of oncology, numerous studies have highlighted the capacity of substituted pyrazoles to inhibit the proliferation of various cancer cell lines.[1] The efficacy of these compounds often stems from their ability to interact with a diverse array of molecular targets crucial for cancer cell survival and proliferation, including protein kinases (e.g., EGFR, VEGFR-2, CDK), tubulin, and DNA.

The subject of this guide, this compound, incorporates a 4-nitropyrazole moiety. The nitro group can be a critical pharmacophore, and its presence on the pyrazole ring suggests potential for unique biological activities. Given the established anti-cancer potential of the pyrazole scaffold, a systematic evaluation of this novel derivative is warranted to determine its efficacy and mechanism of action.

Potential Mechanisms of Action: Based on the activities of related pyrazole compounds, this compound may exert its anti-cancer effects through several mechanisms:

-

Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death.[3]

-

Cell Cycle Arrest: Interference with the cell cycle machinery can halt proliferation.[3]

-

Inhibition of Pro-Survival Signaling: Targeting key kinases in pathways like PI3K/Akt or MAPK is a common anti-cancer strategy.

This guide provides the necessary protocols to investigate these potential mechanisms.

Preliminary Compound Handling and Preparation

Prior to initiating biological assays, it is crucial to properly handle and prepare the compound to ensure accurate and reproducible results.

2.1. Compound Sourcing and Characterization this compound can be sourced from chemical suppliers such as BLD Pharm. It is imperative to obtain the certificate of analysis (CoA) to confirm the compound's identity and purity.

2.2. Preparation of Stock Solutions

-

Solvent Selection: Determine the optimal solvent for dissolving the compound. Dimethyl sulfoxide (DMSO) is a common choice for initial in vitro studies due to its ability to dissolve a wide range of organic molecules.

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in sterile DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Experimental Workflows and Protocols

A tiered approach is recommended for evaluating the anti-cancer properties of a novel compound. This workflow begins with broad cytotoxicity screening and progresses to more detailed mechanistic studies.

Caption: Experimental workflow for evaluating a novel anti-cancer compound.

Phase 1: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Protocol: MTT Cell Viability Assay [4][5]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.5%). Replace the medium in each well with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC50) value.

| Parameter | Description |

| Cell Lines | A panel of representative cancer cell lines (e.g., MCF-7, A549, HCT116) |

| Seeding Density | 5,000 - 10,000 cells/well (must be optimized for each cell line) |

| Compound Conc. | e.g., 0.1, 1, 5, 10, 25, 50, 100 µM |

| Incubation Time | 24, 48, 72 hours |

| Endpoint | Absorbance at 570 nm |

| Output | IC50 Value (µM) |

Phase 2: Mechanistic Studies

Based on the IC50 values obtained, subsequent experiments should be conducted at relevant concentrations (e.g., 0.5x, 1x, and 2x IC50) to elucidate the compound's mechanism of action.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] Propidium iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[11]

Protocol: Annexin V/PI Apoptosis Assay [12]

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

-

Washing: Wash the cells once with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12]

| Cell Population | Annexin V Staining | PI Staining |

| Viable | Negative | Negative |

| Early Apoptotic | Positive | Negative |

| Late Apoptotic/Necrotic | Positive | Positive |

| Necrotic | Negative | Positive |

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. A compound-induced block at a specific phase can indicate interference with cell cycle regulatory proteins.

Protocol: Cell Cycle Analysis [13][14]

-

Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol.

-

Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[13]

-

Incubation: Incubate the cells for at least 2 hours at -20°C.

-

Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in 0.5 mL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[14] The RNase is crucial to prevent staining of double-stranded RNA.[14]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.

Western blotting is a technique used to detect specific proteins in a sample.[15] It can be used to assess changes in the expression levels or phosphorylation status of key proteins involved in apoptosis and cell proliferation signaling pathways after treatment with the compound.

Caption: Hypothetical signaling pathways potentially targeted by the compound.

Protocol: Western Blotting [15][16]

-

Protein Extraction: Treat cells with the compound, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[15] Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, PARP, Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.[15]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of this compound. The data generated from these protocols will establish its cytotoxic potential and provide initial insights into its mechanism of action. Positive and compelling results from these studies would justify further investigation, including:

-

Screening against a broader panel of cancer cell lines.[17][18]

-

In vivo efficacy studies in animal models.

-

Advanced mechanistic studies to identify direct molecular targets.

By following a systematic and rigorous experimental approach, researchers can effectively evaluate the potential of this novel pyrazole derivative as a candidate for further anti-cancer drug development.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 23, 2026, from [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). PMC. Retrieved January 23, 2026, from [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025, November 26). RSC Publishing. Retrieved January 23, 2026, from [Link]

-

A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024, July 20). PMC. Retrieved January 23, 2026, from [Link]

-

Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023, April 3). Medium. Retrieved January 23, 2026, from [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

Development of Drug-resistant Cell Lines for Experimental Procedures. (2025, August 12). PMC. Retrieved January 23, 2026, from [Link]

-

Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025, February 12). Novelty Journals. Retrieved January 23, 2026, from [Link]

-

Assaying cell cycle status using flow cytometry. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved January 23, 2026, from [Link]

-

Western Blot: Principles, Procedures, and Clinical Applications. (2025, December 1). NCBI. Retrieved January 23, 2026, from [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 23, 2026, from [Link]

-

Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2025, December 10). ResearchGate. Retrieved January 23, 2026, from [Link]

-